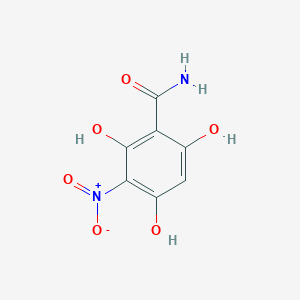

2,4,6-Trihydroxy-3-nitrobenzamide

Description

Contextualizing 2,4,6-Trihydroxy-3-nitrobenzamide within Polyhydroxylated Nitroaromatic Amide Chemistry

This compound belongs to a specific class of compounds known as polyhydroxylated nitroaromatic amides. The structure is characterized by a central benzene (B151609) ring bonded to an amide functional group (-CONH₂), multiple hydroxyl groups (-OH), and a nitro group (-NO₂). The specific arrangement in this compound involves hydroxyl groups at positions 2, 4, and 6, with a nitro group at position 3.

The defining features of this chemical family are the functional groups themselves, which impart distinct properties. The polyhydroxylated nature, with its capacity for extensive hydrogen bonding, and the electron-withdrawing nitro group significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions with biological targets. ontosight.ai Derivatives of this core structure, such as N-alkyl substituted versions like N-octyl-3-nitro-2,4,6-trihydroxybenzamide and 2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide, have been synthesized and studied for their potential biological activities. ontosight.aiontosight.ai The presence and position of these functional groups are crucial for determining the compound's interactions at a molecular level. ontosight.ai

Below is a table detailing the properties of this compound and some of its N-substituted derivatives found in research literature.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 2,3,4-Trihydroxy-5-nitrobenzamide | C₇H₆N₂O₆ | 214.13 | Benzamide (B126) with three hydroxyl groups and one nitro group. nih.gov |

| N-heptyl-2,4,6-trihydroxy-3-nitro-benzamide | C₁₄H₂₀N₂O₆ | 328.32 | Benzamide core with three hydroxyl groups, one nitro group, and an N-heptyl chain. nih.gov |

| N-Octyl-3-nitro-2,4,6-trihydroxybenzamide | C₁₅H₂₂N₂O₆ | 342.35 | Benzamide core with three hydroxyl groups, one nitro group, and an N-octyl chain. ontosight.ai |

| 2,4,6-Trihydroxy-3-nitro-N-tridecylbenzamide | C₁₉H₂₉N₃O₆ | 375.43 | Benzamide core with three hydroxyl groups, one nitro group, and an N-tridecyl chain. ontosight.ai |

This table is generated based on data from scientific databases and research articles.

Overview of Research Significance for Substituted Benzamides and Nitroaromatic Systems

The broader chemical families to which this compound belongs are of substantial importance in scientific research, particularly in medicinal chemistry and materials science.

Substituted Benzamides: This class of compounds is known for its diverse and significant pharmacological properties. ontosight.ainih.gov Perhaps the most prominent examples are their use in psychiatry. Compounds like amisulpride (B195569) and sulpiride (B1682569) are classified as substituted benzamides and function as atypical antipsychotics. nih.govnih.govresearchgate.net Their therapeutic effects in conditions such as schizophrenia and dysthymia are primarily attributed to their selective modulation of dopamine (B1211576) D2 and D3 receptors in the brain. nih.govnih.govkarger.com Depending on the dosage, these drugs can either enhance dopaminergic transmission by blocking presynaptic autoreceptors or inhibit it by blocking postsynaptic receptors. nih.govkarger.comwikipedia.org Beyond neuropsychiatry, the benzamide scaffold is a foundation for developing agents with anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Nitroaromatic Systems: Aromatic compounds containing one or more nitro groups are fundamental in both industrial and academic research. The nitro group is one of the most common and important functional groups, easily introduced into an aromatic ring. researchgate.net Its strong electron-withdrawing nature makes it a key component in energetic materials and a crucial intermediate in chemical synthesis. The reduction of an aromatic nitro group to an amino group is a vital transformation, providing a pathway to a vast array of other compounds and functional groups. researchgate.net In the context of medicinal chemistry, the nitro group can influence a molecule's biological activity. For instance, studies on derivatives of 3-nitro-2,4,6-trihydroxybenzamide have shown that the nitro group is a relevant molecular feature for determining their efficiency as photosynthetic inhibitors. nih.gov

Scope and Objectives of Current Research Directions for this compound

Current academic research on this compound and its close derivatives is primarily focused on exploring their potential biological activities, driven by their unique chemical structure.

A significant area of investigation involves the role of 3-Nitro-2,4,6-trihydroxybenzamide derivatives as inhibitors of photosynthetic electron transport. nih.gov A key study in this area employed Quantitative Structure-Activity Relationship (QSAR) analysis to understand the structural features that govern this inhibitory activity. The research found that the presence of hydroxyl and nitro groups were the most critical molecular properties for determining the compound's inhibitory efficiency. nih.gov The primary objective of this line of research is to use the developed models to design more potent inhibitors for potential use as herbicides or algaecides prior to their actual synthesis. nih.gov To this end, a predictive pharmacophore model was developed, identifying three essential features for activity: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov

Other research has explored the biological potential of N-alkylated derivatives of this compound. ontosight.aiontosight.ai These studies investigate their potential as enzyme inhibitors and antimicrobial agents. ontosight.aiontosight.ai For example, compounds within the broader benzamide class have been examined as inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme crucial for pyrimidine (B1678525) biosynthesis in certain pathogens. ontosight.ai The overarching goal of this research is to fully explore the therapeutic potential of this chemical scaffold and understand its mechanisms of action at a molecular level, potentially leading to new applications in medicine and biotechnology. ontosight.ai

The table below summarizes some of the documented research applications for substituted benzamides.

| Research Area | Application/Target | Example Compound Class/Derivative |

| Psychiatry | Treatment of schizophrenia and dysthymia. nih.govnih.gov | Amisulpride, Sulpiride |

| Neuropharmacology | Selective modulation of dopamine D2/D3 receptors. nih.govkarger.com | Substituted Benzamides |

| Agricultural Chemistry | Inhibition of photosynthetic electron transport. nih.gov | 3-Nitro-2,4,6-trihydroxybenzamide Derivs. |

| Antimicrobial Research | Inhibition of enzymes like dihydroorotate dehydrogenase. ontosight.ai | N-Octyl-3-nitro-2,4,6-trihydroxybenzamide |

| Anti-inflammatory Research | General exploration of biological activity. ontosight.ai | 2,4,6-trihydroxy-3-nitro-N-tridecylbenzamide |

This table is generated based on data from cited research articles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

136850-51-6 |

|---|---|

Molecular Formula |

C7H6N2O6 |

Molecular Weight |

214.13 g/mol |

IUPAC Name |

2,4,6-trihydroxy-3-nitrobenzamide |

InChI |

InChI=1S/C7H6N2O6/c8-7(13)4-2(10)1-3(11)5(6(4)12)9(14)15/h1,10-12H,(H2,8,13) |

InChI Key |

CEHJYEXLKQVWOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2,4,6 Trihydroxy 3 Nitrobenzamide and Its Derivatives

The synthesis and functionalization of polysubstituted aromatic compounds are of significant interest in medicinal and materials chemistry. The compound 2,4,6-Trihydroxy-3-nitrobenzamide features a complex substitution pattern, including multiple activating hydroxyl groups, a deactivating nitro group, and an amide functionality. This complexity necessitates carefully designed synthetic strategies and an understanding of the chemical behavior of each functional group for further derivatization.

Mechanistic Studies and Reactivity Profiling of 2,4,6 Trihydroxy 3 Nitrobenzamide

Reaction Mechanisms Governing Aromatic Nitration and Amide Formation

The synthesis of polysubstituted benzenes like 2,4,6-Trihydroxy-3-nitrobenzamide is a multi-step process that relies on the principles of electrophilic aromatic substitution. fiveable.me The introduction of a nitro group (-NO2) onto an aromatic ring is typically achieved through nitration, a reaction that involves a potent electrophile, the nitronium ion (NO2+). rutgers.edumasterorganicchemistry.com This ion is generated by the reaction of nitric acid with a stronger acid, commonly sulfuric acid. rutgers.edumasterorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion or sigma complex), followed by the rapid removal of a proton to restore aromaticity. msu.edu

The formation of the amide group can be accomplished through various methods, often involving the reaction of a carboxylic acid derivative with an amine. In the context of synthesizing a substituted benzamide (B126), this could involve the conversion of a carboxyl group on the benzene (B151609) ring.

The sequence of these reactions is critical in the synthesis of polysubstituted benzenes, as the existing substituents on the ring dictate the position of subsequent additions. fiveable.melibretexts.org

Reactivity of the Nitro Group: Electron-Withdrawing Effects and Nucleophilic Aromatic Substitution Potential

The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the aromatic ring. fiveable.medoubtnut.com This electron withdrawal occurs through both inductive effects and resonance, reducing the electron density of the benzene ring. fiveable.medoubtnut.com Consequently, the ring is deactivated towards electrophilic aromatic substitution, making further substitution reactions of this type less favorable. doubtnut.comnumberanalytics.com

Conversely, the decreased electron density makes the aromatic ring susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity is the basis for nucleophilic aromatic substitution (SNAr), a pathway for introducing nucleophiles onto the ring. libretexts.org For SNAr to occur, two primary conditions must be met: the presence of a good leaving group and the significant reduction of the ring's electron density by strong electron-withdrawing groups, such as the nitro group. libretexts.org The stabilizing effect of the nitro group on the negative charge of the intermediate Meisenheimer complex is crucial for this reaction to proceed. youtube.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The presence of multiple electron-withdrawing groups further enhances the potential for nucleophilic aromatic substitution. libretexts.org

Reactivity of Multiple Hydroxyl Groups on the Aromatic Ring

Hydroxyl (-OH) groups are strong activating groups that donate electron density to the aromatic ring primarily through resonance. numberanalytics.comlibretexts.org This effect increases the ring's nucleophilicity, making it more reactive towards electrophiles. numberanalytics.com Hydroxyl groups are ortho-, para-directing, meaning they guide incoming electrophiles to these positions. numberanalytics.com

Intermolecular Interactions and Their Influence on Reactivity and Supramolecular Assembly

The specific arrangement of nitro and hydroxyl groups on the benzamide scaffold facilitates a complex network of intermolecular interactions that are critical in determining the compound's solid-state structure and its interactions with other molecules.

Substituted benzamides are known to form extensive hydrogen bonding networks. mdpi.com The amide moiety itself can act as both a hydrogen bond donor (N-H) and an acceptor (C=O). nih.govnih.gov This allows for the formation of various hydrogen-bonded motifs, such as dimers and chains. mdpi.com In the solid state, these interactions lead to the formation of well-defined supramolecular architectures. nih.gov The presence of additional hydrogen bond donors and acceptors, like the hydroxyl groups in this compound, further complicates and strengthens these networks.

The following table summarizes common hydrogen bonding interactions observed in substituted benzamides:

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Amide N-H | Amide C=O | Intermolecular | Forms dimers and chains, fundamental to benzamide crystal packing. mdpi.com |

| Amide N-H | Other acceptors (e.g., Cl) | Intermolecular | Contributes to the formation of extended networks. nih.gov |

| Hydroxyl O-H | Amide C=O | Intra- or Intermolecular | Influences conformation and crystal packing. |

| Hydroxyl O-H | Hydroxyl O | Intermolecular | Creates additional layers and complexity in the hydrogen bond network. |

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the supramolecular assembly of molecules containing nitro and hydroxyl groups. The nitro group, with its polarized N-O bonds, can participate in various interactions. The nitrogen atom of the nitro group can act as a Lewis acid in so-called π-hole interactions, engaging with electron-rich regions of other molecules. nih.gov The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Catalytic Reduction and Oxidation Mechanisms of Nitroaromatic Compounds

The nitro group of nitroaromatic compounds can be readily reduced to a variety of other functional groups, most commonly the corresponding amine. libretexts.org This transformation is of great industrial importance. nih.gov The catalytic reduction of nitroaromatics can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govnih.gov

The reduction is typically carried out using catalytic hydrogenation with a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen source like H2 gas. orientjchem.orgmdpi.com The mechanism generally involves the adsorption of both the nitroaromatic compound and the hydrogen source onto the catalyst surface. rsc.org Electron transfer from the reducing agent to the nitroaromatic molecule is a key step in this process. rsc.org

The reaction can be summarized as follows:

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The specific products obtained can often be controlled by careful selection of the catalyst, reducing agent, and reaction conditions. mdpi.com

While reduction is the more common transformation, oxidation of the aromatic ring or its substituents can also occur, particularly under harsh conditions. The benzylic positions of any alkyl side chains are susceptible to oxidation. libretexts.org The aromatic ring itself, especially when activated by hydroxyl groups, can be prone to oxidative degradation, particularly with strong oxidizing agents. libretexts.org

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2,4,6 Trihydroxy 3 Nitrobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds in solution. It provides detailed information about the local chemical environment of individual atoms, enabling the mapping of covalent bonds and the study of the molecule's conformation.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of hydrogen and carbon atoms present in a molecule. In the case of 2,4,6-Trihydroxy-3-nitrobenzamide, the ¹H NMR spectrum would be expected to show a distinct signal for the aromatic proton, as well as signals for the protons of the hydroxyl and amide groups. The ¹³C NMR spectrum would reveal signals for each of the unique carbon atoms in the benzene (B151609) ring and the carbonyl carbon of the amide group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| C1-CONH₂ | - | ~170 | H5 to C1, H(NH₂) to C1 |

| C2-OH | - | ~158 | H5 to C2 |

| C3-NO₂ | - | ~135 | H5 to C3 |

| C4-OH | - | ~160 | H5 to C4 |

| C5-H | ~6.5 | ~95 | H5 to C1, C3, C4, C6 |

| C6-OH | - | ~158 | H5 to C6 |

| -CONH₂ | ~7.5, ~8.0 (broad) | - | - |

| -OH | Variable (broad) | - | - |

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which can aid in the structural assignment and analysis of complex molecules. github.ioescholarship.org These methods, often employing density functional theory (DFT), calculate the magnetic shielding of nuclei based on the molecule's electronic structure. escholarship.org By computing the NMR parameters for different possible isomers or conformers, a comparison with experimental data can help identify the correct structure. github.io For this compound, computational models can predict the ¹H and ¹³C chemical shifts, providing a theoretical framework to support experimental findings, especially when dealing with a highly substituted aromatic ring where electronic effects from multiple functional groups can lead to complex spectra. The accuracy of these predictions has been shown to improve when considering factors like solvent effects and conformational flexibility. escholarship.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₆N₂O₆), the theoretical exact mass can be calculated. HRMS analysis would be able to confirm this elemental composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Table: Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₇H₆N₂O₆ | 214.0226 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.gov For this compound, MS/MS analysis would likely reveal characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl groups, ammonia (B1221849) (NH₃) from the amide group, and fragments related to the nitro group (NO, NO₂). The fragmentation of the aromatic ring itself would also provide clues to the substitution pattern. The analysis of these fragmentation pathways is crucial for confirming the identity of the compound and for distinguishing it from its isomers. nih.gov

Interactive Table: Plausible MS/MS Fragmentation of this compound ([M-H]⁻ as precursor ion)

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 197 | -NH₃ | Loss of ammonia from the benzamide (B126) group. |

| 184 | -NO | Loss of nitric oxide from the nitro group. |

| 168 | -NO₂ | Loss of the nitro group. |

| 152 | -CO, -NH₂ | Decarbonylation and loss of the amino group. |

| 124 | -CO, -NH₂, -CO | Further fragmentation of the ring. |

Chemical derivatization is a strategy used to modify a molecule to improve its analytical properties for MS analysis. researchgate.nettandfonline.com For a compound like this compound, which contains multiple polar functional groups (-OH, -NH₂), derivatization can enhance its volatility and ionization efficiency, leading to improved sensitivity in mass spectrometry, particularly when coupled with gas chromatography (GC-MS). nih.govnih.govtandfonline.com Common derivatization techniques for phenolic hydroxyl groups include silylation (e.g., using BSTFA) or methylation. nih.govtandfonline.comtandfonline.com The amide group can also be derivatized. nih.govjfda-online.com Such modifications can lead to more stable and well-defined peaks in the chromatogram and can also influence the fragmentation patterns in MS/MS, sometimes providing additional structural information. nih.gov

Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational and electronic spectroscopy are foundational techniques for the initial characterization of this compound, providing critical insights into its functional groups and electronic environment.

Infrared (IR) Spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the O-H, N-H, C=O, and N-O stretching and bending vibrations. The presence of multiple hydroxyl groups would likely result in a broad absorption band in the 3500-3200 cm⁻¹ region, indicative of intermolecular and intramolecular hydrogen bonding. The amide N-H stretches typically appear in the same region. The carbonyl (C=O) stretching vibration of the primary amide is anticipated to be a strong band around 1650 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The symmetric and asymmetric stretching vibrations of the nitro group are expected to produce strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to the conjugated π-system of the aromatic ring and the influence of its substituents. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption maxima characteristic of a highly substituted benzene ring. The hydroxyl and nitro groups, being strong auxochromes and chromophores respectively, significantly influence the electronic spectrum. Generally, nitrophenols exhibit absorption bands in the UV and visible regions. nih.gov The presence of three hydroxyl groups (electron-donating) and a nitro group (electron-withdrawing) on the benzene ring is expected to cause a bathochromic (red) shift of the absorption bands compared to benzene, indicating a more extended conjugation and lower energy electronic transitions. The absorption is likely to occur in the 200-400 nm range. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity and pH.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Wavelength Range | Assignment of Functional Group/Transition |

| Infrared (IR) Spectroscopy | ||

| 3500-3200 cm⁻¹ (broad) | O-H and N-H stretching (hydrogen-bonded) | |

| ~1650 cm⁻¹ (strong) | C=O stretching (Amide I) | |

| 1600-1450 cm⁻¹ | Aromatic C=C stretching | |

| ~1530 cm⁻¹ (strong) | Asymmetric NO₂ stretching | |

| ~1340 cm⁻¹ (strong) | Symmetric NO₂ stretching | |

| UV-Vis Spectroscopy | ||

| 250-400 nm | π → π* and n → π* transitions |

Hyphenated Techniques for Comprehensive Analysis of Complex Aromatic Compounds

To achieve a more comprehensive analysis, particularly for identifying impurities or degradation products, hyphenated analytical techniques are indispensable. numberanalytics.com These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For a compound like this compound, which has multiple polar functional groups, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov Silylation, for instance, can be employed to convert the hydroxyl groups into trimethylsilyl (B98337) ethers, making the molecule more amenable to GC separation. nih.gov The separated components are then introduced into the mass spectrometer, which provides information on their molecular weight and fragmentation patterns. libretexts.org The fragmentation of the molecular ion can help in confirming the structure of the parent compound and identifying related substances. Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and other characteristic cleavages. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. wln.nl High-performance liquid chromatography (HPLC) separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. doaj.org The separated components are then detected by a mass spectrometer, which can provide molecular weight and structural information. researchgate.net LC-MS is highly sensitive and selective, making it ideal for detecting trace-level impurities. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide more detailed structural information through collision-induced dissociation of selected ions. nih.gov This technique is invaluable for the analysis of complex matrices and for the structural elucidation of unknown compounds. springernature.com

Table 2: Application of Hyphenated Techniques for the Analysis of Aromatic Compounds

| Hyphenated Technique | Separation Principle | Detection Principle | Advantages for Analyzing this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High resolution separation, provides molecular weight and structural information through fragmentation patterns. capes.gov.brnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Applicable to polar and non-volatile compounds without derivatization, high sensitivity and selectivity, suitable for complex mixtures. doaj.orgresearchgate.net |

Theoretical and Computational Chemistry Approaches to 2,4,6 Trihydroxy 3 Nitrobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular properties of complex organic molecules like 2,4,6-Trihydroxy-3-nitrobenzamide. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying systems of this size.

The three-dimensional arrangement of atoms in a molecule, its conformation, is fundamental to its chemical behavior and biological function. For this compound, the presence of multiple rotatable bonds, particularly around the amide group and the hydroxyl and nitro substituents, gives rise to a complex conformational landscape.

Computational studies, often employing DFT methods such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), are used to perform geometry optimization and conformational analysis. researchgate.net This process involves calculating the potential energy of different spatial arrangements of the atoms to identify the most stable conformers. For instance, a conformational analysis of the related compound 2,4,6-trihydroxybenzaldehyde, which shares the same substituted benzene (B151609) ring, revealed 16 possible conformers, with the most stable form being identified through DFT calculations. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles to map out the potential energy surface and locate the global energy minimum. The stability of different conformers is influenced by intramolecular hydrogen bonding between the hydroxyl, nitro, and amide groups, as well as steric hindrance.

Theoretical studies on similar nitro-hydroxy chalcone (B49325) isomers have shown that s-cis conformers can be more stable due to greater electron delocalization, a factor that is also likely to play a role in the conformational preference of this compound. ufms.br The accurate determination of the lowest energy conformer is a critical first step for subsequent computational analyses, including the calculation of molecular properties and docking studies.

The molecular electrostatic potential (MESP) is a valuable property derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding non-covalent interactions like hydrogen bonding. researchgate.net

The MESP map of this compound would be characterized by regions of negative potential (electron-rich) and positive potential (electron-poor). For similar benzamide (B126) derivatives, the negative regions (typically colored red or yellow) are localized on the oxygen atoms of the carbonyl, nitro, and hydroxyl groups, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the positive regions (typically colored blue) are found around the hydrogen atoms of the amide and hydroxyl groups, making them potential sites for nucleophilic attack.

This detailed map of electrostatic potential is crucial for understanding how this compound interacts with its biological targets. For example, the hydrogen bond donor and acceptor patterns revealed by the MESP are key features in its binding to receptors. In studies of related nitrobenzamide compounds, MESP analysis has been instrumental in identifying the key atoms involved in intermolecular interactions. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time and in the presence of a solvent. This is particularly important for understanding the flexibility of this compound and its interactions in a biological environment, which is typically aqueous.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the compound in a box of water molecules, researchers can observe how the solvent influences its conformation and dynamics. nih.govdtu.dk For instance, the hydrogen bonding patterns between the solute and solvent molecules can be analyzed to understand solubility and the stability of different conformers in solution. nih.gov

In the context of drug design, MD simulations are often used to study the stability of a ligand-protein complex. nih.govresearchgate.net After docking this compound into the active site of a target protein, an MD simulation can be run to assess whether the ligand remains bound and to identify the key interactions that stabilize the complex. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation can provide insights into the stability of the binding pose. nih.govresearchgate.net Such studies on related benzamide derivatives have demonstrated the utility of MD simulations in validating docking results and understanding the dynamic nature of ligand-receptor interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies have been instrumental in understanding the structural requirements for their herbicidal activity as photosynthetic electron transport inhibitors. nih.govasianpubs.orgresearchgate.net

In a typical QSAR study, a set of structurally related compounds with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). researchgate.net Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.

A 2D-QSAR study on a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives identified the importance of the number of hydroxyl groups (SsOHcount) and the presence of a nitro group (SddsN(nitro) count) for their photosynthetic inhibitory activity. nih.govresearchgate.net The best 2D-QSAR model showed a good correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139, indicating its predictive power. nih.govresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for activity. fao.org A k-nearest neighbor (kNN-MFA) based 3D-QSAR model for 3-nitro-2,4,6-trihydroxybenzamide derivatives also demonstrated good predictive ability, further elucidating the structure-activity landscape. nih.gov

Table 1: Key Descriptors in QSAR Models for this compound Derivatives

| Descriptor Type | Descriptor Name | Significance in QSAR Model |

| 2D | SsOHcount | The number of hydroxyl groups is a key determinant of photosynthetic inhibitory activity. nih.govresearchgate.net |

| 2D | SddsN(nitro) count | The presence of the nitro group is crucial for the observed biological effect. nih.govresearchgate.net |

| Thermodynamic | Partition Coefficient (log P) | Lipophilicity plays a significant role in the herbicidal activity of these compounds. asianpubs.orgresearchgate.net |

| Topological | Wiener Index (WienI) | This descriptor, related to molecular branching, shows a good correlation with activity. asianpubs.orgresearchgate.net |

| 3D | Steric Fields (CoMFA/CoMSIA) | The spatial arrangement of substituents influences the interaction with the biological target. fao.org |

| 3D | Electrostatic Fields (CoMFA/CoMSIA) | The electronic properties of the substituents are critical for binding and activity. fao.org |

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. This method is particularly useful when the 3D structure of the target receptor is unknown.

For this compound derivatives, pharmacophore models have been developed to understand their mechanism as photosynthetic electron transport inhibitors. nih.govresearchgate.net A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A study on 3-nitro-2,4,6-trihydroxybenzamide derivatives identified a pharmacophore model comprising three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov This model suggests that the hydroxyl and amide groups of the molecule likely act as hydrogen bond donors and acceptors, while the benzene ring provides the necessary aromatic interaction with the receptor. The predictive power of this pharmacophore model allows for its use in virtual screening of compound libraries to identify new potential inhibitors, as well as in guiding the design of novel derivatives with enhanced activity. nih.govresearchgate.net

In Silico Prediction of Structural Modifications and Reactivity

In silico methods play a crucial role in predicting the effects of structural modifications on the reactivity and biological activity of a molecule. By leveraging the insights gained from QSAR and pharmacophore models, chemists can rationally design new derivatives of this compound with improved properties.

The QSAR models for this class of compounds indicate that the presence and position of hydroxyl and nitro groups are critical for their herbicidal activity. nih.govresearchgate.net This suggests that modifications to these functional groups, or the introduction of other substituents on the aromatic ring, could significantly impact the molecule's potency. For example, the QSAR study highlighted that lipophilicity (log P) is an important factor, implying that altering the alkyl or aryl substituents on the amide nitrogen could be a viable strategy for optimizing activity. asianpubs.orgresearchgate.net

Furthermore, computational tools can be used to predict the reactivity of designed analogues. DFT calculations can provide information on frontier molecular orbitals (HOMO and LUMO), which are key to understanding a molecule's reactivity in chemical reactions. The energy gap between HOMO and LUMO can be related to the chemical stability of the molecule. Predictions of how different substituents would alter the electronic properties and reactivity of the core this compound scaffold can guide synthetic efforts towards more promising candidates.

Research Applications and Mechanistic Biological Relevance of 2,4,6 Trihydroxy 3 Nitrobenzamide Derivatives

Investigation of Enzyme Inhibition Mechanisms (e.g., Proteases)

While direct studies on the inhibition of proteases by 2,4,6-Trihydroxy-3-nitrobenzamide are not extensively documented in the reviewed literature, research on structurally related nitrobenzamide derivatives reveals significant enzyme-inhibiting capabilities, particularly against enzymes involved in inflammatory processes.

A series of nitro-substituted benzamide (B126) derivatives have been synthesized and evaluated for their anti-inflammatory potential by assessing their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. nih.gov Two compounds, in particular, demonstrated significant dose-dependent inhibition of NO production, with IC₅₀ values of 3.7 μM and 5.3 μM. researchgate.net This inhibitory action is linked to the suppression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. nih.govresearchgate.net Molecular docking studies suggest that the presence and orientation of nitro groups on the benzamide scaffold are crucial for efficient binding to the iNOS enzyme. researchgate.net

Furthermore, these compounds were found to suppress the expression of other pro-inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.gov This indicates that nitrobenzamide derivatives can act as multi-potent modulators of inflammatory pathways.

In a separate line of investigation, derivatives of 3-nitro-2,4,6-trihydroxybenzamide (NTB) have been identified as inhibitors of 5-lipoxygenase (5-LO), another critical enzyme in the arachidonate (B1239269) cascade which is involved in inflammatory and allergic responses. nih.gov These NTB derivatives were shown to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-promoted transformation in BALB 3T3 cells in a dose-dependent manner, with most achieving a 70-80% inhibition. nih.gov A strong correlation was observed between the inhibition of cell transformation and the inhibition of 5-LO, underscoring the importance of this enzyme in the studied process. nih.gov

Table 1: Inhibitory Activity of Nitro-Substituted Benzamide Derivatives on NO Production

| Compound | IC₅₀ (μM) for NO Inhibition |

|---|---|

| Compound 5 | 3.7 |

| Compound 6 | 5.3 |

Data sourced from a study on the anti-inflammatory effects of nitro benzamide derivatives. researchgate.net

Studies on Photosynthetic Electron Transport Inhibition

Derivatives of this compound have been a subject of interest in agricultural chemistry due to their ability to inhibit photosynthetic electron transport (PET). This inhibitory action forms the basis of their potential herbicidal activity. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of 3-nitro-2,4,6-trihydroxybenzamide and its thio-amide derivatives to understand the structural features essential for their PET inhibitory effects. researchgate.net These studies have successfully correlated the herbicidal activity with various molecular descriptors, including topological, thermodynamic, and charge-dependent parameters. researchgate.net

A significant finding from these analyses is that the presence of hydroxyl and nitro groups is a key determinant of the photosynthetic inhibitory efficiency. nih.gov A 2D-QSAR model developed for a set of structurally diverse compounds showed a strong correlation coefficient (r²) of 0.8544, indicating a robust relationship between the structural features and the observed biological activity. nih.gov

The mechanism of action of these compounds is believed to be the inhibition of electron flow in photosystem II (PSII) of the photosynthetic apparatus. carlroth.com By interrupting the electron transport chain, these compounds disrupt the plant's ability to produce energy through photosynthesis, ultimately leading to its death. The use of specific inhibitors is a valuable tool for elucidating the intricate mechanisms of photosynthetic electron transport. researchgate.net

Exploration of Substituted Benzamides as Scaffolds for Modulating Biological Targets

The substituted benzamide framework has proven to be a versatile scaffold in medicinal chemistry for the design of molecules that can modulate a wide array of biological targets. This structural motif is present in numerous compounds with diverse therapeutic applications.

For instance, a novel N-substituted aminobenzamide scaffold was developed and investigated for its potential as an inhibitor of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in the management of type 2 diabetes. nih.gov Computer-aided drug design was employed to assess the binding modes of a series of designed compounds to the active site of the DPP-IV enzyme, leading to the synthesis and characterization of sixty-nine new compounds based on this scaffold. nih.gov

In another study, a series of novel N-substituted benzamides incorporating indole (B1671886) or indazole moieties were synthesized and evaluated for their anti-tumor properties, specifically as anti-migration agents for osteosarcoma. nih.gov One of the active compounds demonstrated a significant ability to inhibit the adhesion, migration, and invasion of osteosarcoma cells in vitro. nih.gov

Furthermore, novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized as potential pesticides. nih.govnih.gov These compounds have shown promising insecticidal and fungicidal activities. For example, one derivative exhibited 100% larvicidal activity against mosquito larvae at a concentration of 10 mg/L, and another showed superior fungicidal activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.govnih.gov

These examples highlight the adaptability of the substituted benzamide scaffold, which can be chemically modified to create libraries of compounds for screening against various biological targets, from metabolic enzymes to proteins involved in cancer metastasis and agricultural pests.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biological Research

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of this compound derivatives and related compounds, SAR studies have provided crucial insights for the rational design of more potent and selective agents.

In the investigation of photosynthetic electron transport inhibitors, QSAR studies have been instrumental. nih.gov A 2D-QSAR model highlighted that the count of hydroxyl groups (SsOHcount) and nitro groups (SddsN(nitro)count) are the most significant molecular properties for inhibitory efficiency. nih.gov A 3D-QSAR model further defined the pharmacophoric features necessary for activity, which include a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov These models serve as predictive tools for designing new, more potent PET inhibitors before their synthesis. nih.gov

Similarly, for a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives developed as potent and selective inhibitors of 12-lipoxygenase, SAR studies were central to their optimization. This medicinal chemistry effort led to the identification of compounds with nanomolar potency and excellent selectivity over related lipoxygenases and cyclooxygenases.

The exploration of substituted benzamides as scaffolds for modulating biological targets also heavily relies on SAR. For example, in the development of novel benzamides with pyridine-linked 1,2,4-oxadiazole for pesticidal applications, the nature and position of substituents on the benzamide ring were systematically varied to optimize insecticidal and fungicidal activities. nih.gov These studies are essential for identifying the key structural motifs that contribute to the desired biological effects and for refining lead compounds into viable drug or pesticide candidates.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-nitro-2,4,6-trihydroxybenzamide |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| fluxapyroxad |

Future Research Directions and Emerging Trends for 2,4,6 Trihydroxy 3 Nitrobenzamide

Advancements in Stereoselective Synthesis and Derivatization

The core structure of 2,4,6-Trihydroxy-3-nitrobenzamide presents opportunities for creating a diverse library of analogues with potentially enhanced or novel biological activities. Future synthetic efforts will likely concentrate on stereoselective methods and innovative derivatization strategies.

Stereoselective Synthesis: The presence of multiple hydroxyl groups and potential for chirality in derivatives means that controlling the three-dimensional arrangement of atoms is crucial. While specific stereoselective syntheses for this compound are not yet widely reported, future work could draw from established methodologies for other complex molecules. nih.govelsevierpure.com For instance, the use of chiral catalysts or auxiliaries can guide the formation of specific stereoisomers, which is critical as different isomers can exhibit vastly different biological activities. Methodologies like asymmetric synthesis, which have been successfully applied to create specific stereocenters in other complex hydroxylated and aminated compounds, could be adapted. nih.govnih.gov The goal is to develop routes that are not only selective but also efficient, minimizing the need for extensive purification to separate isomers. nih.gov

Derivatization Strategies: Future research will explore the targeted modification of the this compound molecule to probe structure-activity relationships. Derivatization can alter a compound's properties, such as solubility, stability, and interaction with biological targets. Key areas for derivatization will include:

Hydroxyl Groups: Selective alkylation, acylation, or glycosylation of the three hydroxyl groups to investigate their respective roles in biological interactions.

Amide Moiety: Modification of the amide group to produce esters, hydrazides, or other functional groups, which can influence hydrogen bonding capacity and metabolic stability.

Aromatic Ring: Introduction of further substituents on the benzene (B151609) ring to modulate electronic properties and steric bulk.

Chemical derivatization is also a powerful tool to enhance detectability in analytical methods like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Reagents that react with hydroxyl groups or the amide moiety can improve ionization efficiency, leading to lower detection limits for trace-level analysis. researchgate.netnih.gov

Table 1: Potential Derivatization Approaches and Their Rationale

| Target Site | Derivatization Reaction | Potential Reagents | Rationale for Research |

| Hydroxyl Groups | Acetylation | Acetic Anhydride, Acetyl Chloride | Investigate the role of hydrogen bond donation; may improve membrane permeability. |

| Hydroxyl Groups | Methylation | Dimethyl Sulfate, Methyl Iodide | Block hydrogen bonding; increase lipophilicity. |

| Amide Nitrogen | N-Alkylation | Alkyl Halides | Explore steric effects at the amide position; modify binding interactions. |

| Amide Carbonyl | Reduction to Amine | Lithium Aluminum Hydride | Remove carbonyl oxygen to eliminate a hydrogen bond acceptor site. |

| Aromatic Ring | Halogenation | N-Bromosuccinimide (NBS) | Introduce halogens to alter electronic properties and explore halogen bonding. |

Integration of Advanced Analytical and Computational Techniques for Multi-scale Modeling

To accelerate the design and understanding of this compound derivatives, the integration of advanced analytical methods with computational modeling is essential. This synergistic approach allows for the prediction of properties and biological activities before undertaking laborious synthesis and testing.

Advanced Analytical Techniques: Sophisticated analytical methods are required to characterize the complex structures and reaction pathways of this compound and its analogues.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a cornerstone for separating and identifying derivatives and their metabolites. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, confirming elemental compositions.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance techniques, including 2D NMR (COSY, HSQC, HMBC), will be indispensable for unambiguously determining the structure and stereochemistry of new derivatives.

X-ray Crystallography: Where suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering insights into bond angles, lengths, and intermolecular interactions in the solid state. otterbein.edu

Computational Modeling and QSAR: Computational techniques are becoming increasingly predictive and are central to modern drug discovery and materials science. For this compound derivatives, these methods can provide multi-scale insights:

Quantum Mechanics (QM): Can be used to calculate electronic properties, reaction energies, and spectroscopic signatures of the molecule, aiding in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of the molecule over time in a biological environment, such as its interaction with a protein target or a cell membrane.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of 3-Nitro-2,4,6-trihydroxybenzamide, QSAR models have already been developed to identify key structural features for activity as photosynthetic electron transport inhibitors. nih.govresearchgate.net These models indicated that the presence of hydroxyl and nitro groups was a critical determinant of inhibitory efficiency. nih.govresearchgate.net Future work will involve refining these models with larger datasets and more advanced molecular descriptors to improve their predictive power for designing new, more potent compounds prior to their synthesis. nih.govresearchgate.net

Table 2: QSAR Model Parameters for 3-Nitro-2,4,6-trihydroxybenzamide Derivatives

| Model Type | Correlation Coefficient (r²) | Cross-validated (q²) | External Prediction (pred_r²) | Key Finding | Reference |

| 2D-QSAR | 0.8544 | 0.7139 | 0.7753 | Hydroxy and nitro groups are key for activity. | nih.govresearchgate.net |

| 3D-QSAR (kNN-MFA) | - | 0.7694 | 0.7381 | Defines spatial arrangement of pharmacophore features (H-bond donor/acceptor, aromatic). | researchgate.net |

Exploration of Novel Reactivity Patterns and Transformation Pathways

Understanding the fundamental reactivity of this compound is key to discovering new synthetic transformations and potential metabolic pathways. The interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro and amide groups creates a unique chemical environment.

Future research in this area will likely focus on:

Photochemistry: The nitroaromatic group is known to be photochemically active. Irradiation with UV light could lead to novel rearrangements or the formation of reactive intermediates like nitrenes, which could be trapped to form new heterocyclic systems. researchgate.net

Catalytic Transformations: Exploring the use of transition metal catalysts to achieve novel cross-coupling reactions. For example, the hydroxyl groups could be converted to triflates, enabling palladium-catalyzed reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Biocatalysis: The use of enzymes to perform selective transformations on the molecule. Enzymes could offer unparalleled stereoselectivity and regioselectivity in modifying the hydroxyl groups or reducing the nitro group under mild conditions. google.com

Reaction with Dehydrating Agents: The reaction of amides with dehydrating agents typically forms nitriles. chemicalbook.comnih.gov Investigating this reaction for this compound could provide a pathway to the corresponding nitrile derivative, a valuable synthon for further chemical elaboration.

Development of High-Throughput Screening Methodologies for Mechanistic Research

To efficiently investigate the mechanisms of action and potential toxicity of a large number of this compound derivatives, high-throughput screening (HTS) methodologies are essential. These methods allow for the rapid testing of thousands of compounds in parallel.

Emerging trends in this area include:

Miniaturized 3D Cell Cultures: Moving beyond traditional 2D cell cultures, miniaturized 3D cell culture systems (e.g., spheroids or organoids) more accurately mimic the in vivo environment. nih.gov Developing assays using these platforms on micropillar/microwell chips can enable high-throughput assessment of mechanistic toxicity. nih.gov

High-Content Imaging (HCI): HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. nih.gov When applied to cells treated with derivatives of this compound, HCI can provide quantitative data on various mechanistic indicators such as DNA damage, mitochondrial function, oxidative stress, and cell membrane integrity in a single experiment. nih.gov

Mechanism-Specific Reporter Assays: Developing cell lines that contain fluorescent or luminescent reporters for specific cellular pathways of interest. These assays can provide a rapid readout on whether a compound is modulating a particular pathway, allowing for rapid prioritization of compounds for more detailed follow-up studies.

The development of these HTS methodologies will be crucial for building comprehensive structure-activity and structure-toxicity profiles, guiding the design of safer and more effective molecules based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2,4,6-Trihydroxy-3-nitrobenzamide, and what parameters critically influence reaction yield?

Methodological Answer: The synthesis typically involves nitration and amidation steps. A common approach is:

- Step 1: Nitration of a trihydroxybenzene precursor (e.g., 2,4,6-trihydroxybenzamide) using mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure regioselectivity at the 3-position .

- Step 2: Purification via recrystallization from ethanol/water mixtures to remove by-products like 5-nitro isomers.

- Critical Parameters:

- Temperature control (<10°C) to avoid over-nitration.

- Solvent choice (polar aprotic solvents enhance nitro-group stability).

- Catalyst optimization (e.g., FeCl₃ for directed nitration) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., nitro at C3, hydroxyls at C2/C4/C6). Aromatic protons appear δ 6.8–7.5 ppm, with nitro-group deshielding .

- XRD : Resolve crystal structure and hydrogen-bonding networks (e.g., torsion angles C6–C1–C2–O1: −1.7° to 0.9°) .

Q. What solvent systems are optimal for dissolving this compound, and how do substituents affect solubility?

Methodological Answer: The compound exhibits limited solubility in non-polar solvents due to hydrogen-bonding and nitro-group polarity. Recommended systems:

- Polar aprotic solvents : DMSO or DMF (solubility >50 mg/mL at 25°C).

- Aqueous buffers : Soluble at pH >10 (deprotonation of hydroxyls).

- Substituent effects : Electron-withdrawing nitro groups reduce solubility in alcohols, while hydroxyls enhance aqueous solubility .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for this compound be resolved?

Methodological Answer: Address discrepancies systematically:

- Cross-validate techniques : Compare XRD-derived bond lengths/angles with NMR coupling constants (e.g., J-values for adjacent protons) .

- Dynamic effects : NMR captures solution-state conformers, while XRD reflects solid-state packing. Use variable-temperature NMR to assess tautomerism .

- Impurity analysis : LC-MS identifies by-products (e.g., nitro positional isomers) that may skew NMR integration .

Q. What strategies optimize regioselective nitration in the synthesis of this compound to minimize by-products?

Methodological Answer:

- Directed nitration : Protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to direct nitration to the 3-position. Deprotect post-reaction with NaOH/MeOH .

- Catalytic systems : Use zeolites or ionic liquids to enhance nitro-group orientation. For example, [BMIM][NO₃] increases yield by 20% compared to traditional acids .

- By-product mitigation : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to isolate intermediates early .

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability and reactivity?

Methodological Answer:

- XRD analysis : The compound forms intramolecular O–H···O–N hydrogen bonds (2.6–2.8 Å), stabilizing the nitro group against thermal degradation .

- Reactivity implications : Strong hydrogen-bonding in the solid state reduces nucleophilic attack on the nitro group. Reactivity increases in solution (e.g., nitro reduction with Pd/C/H₂) .

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with XRD and FTIR to monitor structural changes .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer:

- Purity verification : Use DSC (differential scanning calorimetry) to confirm melting points. Impurities lower observed mp .

- Environmental factors : Control humidity (hydroxyl groups are hygroscopic) and heating rates (±1°C/min) during mp determination .

- Cross-lab validation : Compare data with independent studies using standardized protocols (e.g., USP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.